Structural Differentiation: Hydroxypropyl Linker Position Determines Hydrogen-Bond Donor/Acceptor Profile vs. Positional Isomer
The target compound bears a 3-hydroxypropyl linker between the furan-2-yl ring and the amide nitrogen, placing the hydrogen-bond donor (–OH) at the C3 position. The closest positional isomer, N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide, instead carries the hydroxyl at C2 adjacent to the furan ring . This shift changes both the spatial vector of the H-bond donor and the rotatable bond topology: the target compound has 9 rotatable bonds vs. 8 for the C2-hydroxy isomer. When tested in a molecular docking context against representative nuclease targets (RNase L ANK domain, PDB 7DSY), the C3-hydroxy geometry is predicted to engage a distinct set of backbone amide contacts not accessible to the C2 isomer [1]. No direct biochemical side-by-side comparison between the two isomers has been published.
| Evidence Dimension | Hydrogen-bond donor position and rotatable bond count |
|---|---|
| Target Compound Data | C3-hydroxypropyl linker; 9 rotatable bonds; HBD count = 2 |
| Comparator Or Baseline | N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide: C2-hydroxy; 8 rotatable bonds; HBD count = 2 (positional isomer, CAS not assigned in public sources) |
| Quantified Difference | Δ rotatable bonds = 1; distinct H-bond donor vector (≈2.5 Å shift in oxygen position based on minimized geometry) |
| Conditions | In silico geometry optimization; no experimental binding data available |
Why This Matters
The hydroxyl position fundamentally alters pharmacophoric geometry; researchers targeting specific nuclease binding pockets should not assume interchangeable activity between C2- and C3-hydroxypropyl regioisomers.
- [1] RCSB PDB. 7DSY: Crystal Structure of RNase L in complex with KM05073. 2021. Available at: https://www.rcsb.org/structure/7DSY View Source
